N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide
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Overview
Description
N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound known for its unique structure and properties. It is extensively utilized in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-pyridinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid: Shares a similar dichlorobenzyl group but differs in its indole structure.
2-[(2,6-Dichlorobenzyl)oxy]ethanol: Contains the same dichlorobenzyl group but has an ethanol backbone.
Uniqueness
N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its combination of the dichlorobenzyl group with a pyridinecarboximidamide structure. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Biological Activity
N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
- Molecular Formula : C13H12Cl2N4O
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of specific enzymes involved in disease pathways.
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains and fungi, likely through disruption of cell membranes or inhibition of cell wall synthesis.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Such as Escherichia coli.
- Fungi : Various strains have been tested with positive outcomes.
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may be comparable to existing antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
MRSA | 8 |
E. coli | 16 |
Candida albicans | 32 |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity. The mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G0/G1 phase.
In vitro studies on human colon adenocarcinoma cells revealed a reduction in cell viability at concentrations as low as 10 µM.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results indicated effective inhibition against both planktonic and biofilm forms of MRSA and E. coli . -
Anticancer Activity Assessment :
Research conducted by Smith et al. (2021) demonstrated that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers . -
Mechanistic Insights :
A mechanistic study suggested that the compound may inhibit specific kinases involved in cancer progression, thereby reducing tumor growth in vivo models .
Properties
IUPAC Name |
N'-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-4-1-5-12(15)10(11)8-19-18-13(16)9-3-2-6-17-7-9/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINDGSODHVEWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=C(C2=CN=CC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CN=CC=C2)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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